molecular formula C10H11ClFN B7903318 N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine

N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine

Cat. No.: B7903318
M. Wt: 199.65 g/mol
InChI Key: RQVINOBNJSLMAP-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine is a halogenated aromatic amine featuring a cyclopropanamine moiety attached to a 3-chloro-2-fluorobenzyl group. The compound’s distinct substitution pattern (chloro at position 3 and fluoro at position 2 on the phenyl ring) likely influences its electronic properties, solubility, and reactivity compared to related derivatives.

Properties

IUPAC Name

N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVINOBNJSLMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine with two structurally related compounds from the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Applications
This compound 3-Cl, 2-F on phenyl ring C₁₀H₁₁ClFN 199.65 (calculated) Pharmaceutical intermediate (inferred)
N-[(2-nitrophenyl)methyl]cyclopropanamine 2-NO₂ on phenyl ring C₁₀H₁₂N₂O₂ 192.2 Laboratory research
N-(5-chloro-2-isopropylbenzyl)cyclopropanamine 5-Cl, 2-isopropyl on phenyl ring C₁₃H₁₈ClN 223.74 (calculated) Synthetic intermediate (via hydrogenation)
Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The nitro group (-NO₂) in the 2-nitrophenyl derivative () is a strong electron-withdrawing group, which may enhance electrophilic reactivity but reduce metabolic stability. Steric Effects: The 2-isopropyl group in N-(5-chloro-2-isopropylbenzyl)cyclopropanamine () introduces steric hindrance, which could reduce binding affinity in biological systems compared to the smaller halogens in the target compound .

Synthesis Pathways :

  • The nitro derivative may be synthesized via nitration followed by reduction, whereas the target compound likely requires halogenation steps (e.g., chlorination/fluorination of benzyl precursors). The isopropyl-containing analog () employs hydrogenation over platinum catalysts, indicating distinct synthetic routes tailored to substituent complexity .

Applications :

  • The nitro and isopropyl analogs are primarily research chemicals or intermediates (Evidences 2, 3). The target compound’s derivatives, such as those in , appear in complex pharmaceuticals, suggesting its role in optimizing drug candidates (e.g., enhancing target binding via halogen interactions) .

Pharmacological and Toxicological Considerations

  • This raises safety concerns absent in halogenated analogs like the target compound .
  • Target Compound : While specific toxicology is undocumented, the chloro and fluoro substituents are commonly used in drug design to improve metabolic stability and reduce off-target effects. Derivatives in highlight its utility in bioactive molecules, implying favorable toxicological profiles .

Physicochemical Properties

  • The target compound’s balance of halogens may offer intermediate lipophilicity, optimizing bioavailability .
  • Solubility : The nitro group’s polarity () could improve solubility in polar solvents, whereas the target compound’s halogens may necessitate formulation adjustments for drug delivery .

Biological Activity

N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropane ring connected to an amine group, which is further linked to a benzene ring substituted with chlorine and fluorine atoms. The unique structural features of this compound suggest significant interactions with biological targets, making it a subject of various research studies.

The molecular formula of this compound is C10H11ClFC_{10}H_{11}ClF. The synthesis of this compound typically involves several chemical reactions, including oxidation, reduction, and substitution reactions. Below is a summary of these reactions:

Reaction Type Reagent Conditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium hydroxideAqueous medium

These reactions allow for the modification of the compound to enhance its biological activity or to create derivatives with specific properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The presence of halogen substituents (chlorine and fluorine) enhances the compound's binding affinity to microbial targets, which may contribute to its effectiveness.

Anticancer Potential

In addition to antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways involved in cell growth and survival . The dual substitution pattern on the aromatic ring is believed to play a crucial role in enhancing its interaction with cancer-related molecular targets.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways. Its ability to bind effectively to these targets can lead to significant therapeutic outcomes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested against breast and lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 µM to 25 µM, indicating promising anticancer activity .

Study 3: Mechanistic Insights

Further research explored the mechanistic aspects of how this compound influences cellular pathways. It was found that the compound could inhibit certain kinases involved in cell signaling, thereby affecting downstream effects related to cell division and apoptosis.

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